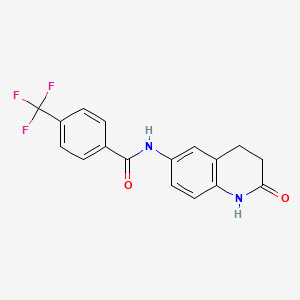

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core fused with a benzamide moiety. The tetrahydroquinoline ring system is substituted at the 6-position with a 4-(trifluoromethyl)benzamide group.

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-4-1-10(2-5-12)16(24)21-13-6-7-14-11(9-13)3-8-15(23)22-14/h1-2,4-7,9H,3,8H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKBJNHOMMFPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide typically involves the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide can be compared to analogous compounds based on core scaffolds, substituents, and observed properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations

This scaffold may influence binding affinity in biological targets. Compounds with triazole or morpholinoethyl groups () exhibit tautomerism or enhanced solubility, respectively, which are absent in the target compound.

Substituent Effects: The trifluoromethyl group is a common feature in many analogs (e.g., –5, 7), contributing to electron-withdrawing effects and resistance to oxidative metabolism. Benzyl () and morpholinoethyl () substituents modify lipophilicity and solubility. For example, the morpholine group in likely improves water solubility, which is critical for pharmacokinetics.

Biological Activity: The sodium salt in demonstrates herbicidal activity, attributed to the chloro and tetrazolyl groups.

Spectroscopic and Synthetic Insights :

- IR and NMR data from highlight how substituents like C=S (1243–1258 cm⁻¹) or C=O (1663–1682 cm⁻¹) influence spectral profiles . The absence of C=O in triazoles () contrasts with the target compound’s amide carbonyl, which would exhibit strong νC=O absorption.

Research Implications and Gaps

- Structural Optimization: The benzyl () and morpholinoethyl () analogs suggest strategies to balance lipophilicity and solubility for drug development.

- Synthetic Challenges : ’s focus on triazole tautomerism underscores the need to explore the target compound’s stability under physiological conditions.

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic compound of interest due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety and a trifluoromethyl group. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 345.3 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Trifluoromethyl Group : This is often done using trifluoromethylating agents such as Togni's reagent or via electrophilic fluorination.

- Amidation : The final step involves the reaction with an amine to form the amide bond.

Antitumor Activity

Research has shown that compounds related to the tetrahydroquinoline structure exhibit significant antitumor properties. For instance, derivatives similar to this compound have been evaluated for their in vitro antitumor activity against various cancer cell lines. A study highlighted that certain tetrahydroquinoline derivatives demonstrated IC50 values significantly lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating enhanced potency .

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| Doxorubicin | 37.5 | Reference drug |

| Compound A | 10 | More potent |

| Compound B | 5 | More potent |

| Compound C | 12.5 | More potent |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that tetrahydroquinoline derivatives can exhibit formidable antibacterial effects against a range of gram-positive and gram-negative bacteria. For example:

- MIC values for various derivatives against Staphylococcus aureus were reported as low as 0.20 µg/mL .

This suggests that modifications to the tetrahydroquinoline structure can lead to significant enhancements in antibacterial efficacy.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may interact with cellular receptors affecting signal transduction pathways.

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptotic pathways in cancer cells.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

- In Vitro Studies : Various derivatives were tested against different cancer cell lines (e.g., MCF-7 and HeLa), showing promising results in inhibiting cell growth.

- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor sizes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.